molecular formula C14H26O3 B14730050 2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate CAS No. 6975-54-8

2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate

Cat. No.: B14730050
CAS No.: 6975-54-8
M. Wt: 242.35 g/mol
InChI Key: SAXRPYBABMOZBC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-ethylhexanol with methacrylic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester . Industrial production methods often involve continuous processes with optimized reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of 2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group reacts with radical initiators to form free radicals, which then propagate the polymerization process. This results in the formation of high-molecular-weight polymers with desirable physical and chemical properties .

Properties

CAS No.

6975-54-8

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

2-(2-ethylhexoxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H26O3/c1-5-7-8-13(6-2)11-16-9-10-17-14(15)12(3)4/h13H,3,5-11H2,1-2,4H3

InChI Key

SAXRPYBABMOZBC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCCOC(=O)C(=C)C

Related CAS

176983-24-7

Origin of Product

United States

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